molecular formula C21H24ClNO2 B4105667 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide

3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide

Cat. No.: B4105667
M. Wt: 357.9 g/mol
InChI Key: AUJFZIFWXOSLGQ-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide is an organic compound that features a complex structure with a variety of functional groups

Properties

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO2/c22-16-11-12-20(24)19(13-16)18(15-7-3-1-4-8-15)14-21(25)23-17-9-5-2-6-10-17/h1,3-4,7-8,11-13,17-18,24H,2,5-6,9-10,14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJFZIFWXOSLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-2-hydroxybenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and amidation to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide
Reactant of Route 2
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide

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